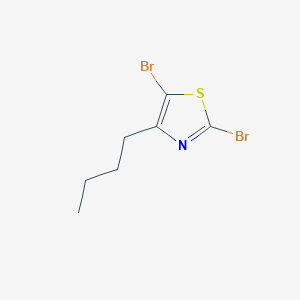

2,5-Dibromo-4-butylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

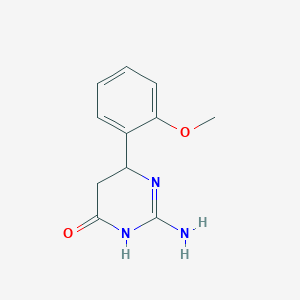

2,5-Dibromo-4-butylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,5-Dibrom-4-butylthiazol erfolgt in der Regel durch Bromierung von 4-Butylthiazol. Die Reaktion wird mit Brom in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Chloroform durchgeführt. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen, um eine selektive Bromierung an den Positionen 2 und 5 am Thiazolring zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von 2,5-Dibrom-4-butylthiazol folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsparameter, um hohe Ausbeuten und Reinheit zu erzielen. Die Bromierungsreaktion wird genau überwacht, um eine Überbromierung zu vermeiden und sicherzustellen, dass das gewünschte Produkt erhalten wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,5-Dibrom-4-butylthiazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome an den Positionen 2 und 5 können durch andere Nukleophile wie Amine, Thiole oder Alkylgruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Der Thiazolring kann unter bestimmten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Derivate führt.

Kopplungsreaktionen: Die Verbindung kann an Kopplungsreaktionen mit anderen aromatischen oder heteroaromatischen Verbindungen teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Natriumamid, Thioharnstoff und Alkylhalogenide. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Thiazole, Thiazoloxide und Thiazolderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2,5-Dibrom-4-butylthiazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen und als Reagenz in der organischen Synthese verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.

Medizin: Forschungen laufen, um sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten zu untersuchen.

Industrie: Es wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Farbstoffe eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2,5-Dibrom-4-butylthiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so zur Hemmung oder Aktivierung biologischer Prozesse führen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab.

Ähnliche Verbindungen:

2,4-Dibrom-4-butylthiazol: Ähnlich in der Struktur, aber mit Bromatomen an verschiedenen Positionen.

2-Aminothiazol: Enthält eine Aminogruppe anstelle von Bromatomen und zeigt unterschiedliche biologische Aktivitäten.

4-Butylthiazol: Die Stammverbindung ohne Bromsubstitution, die als Ausgangsmaterial für verschiedene Derivate verwendet wird.

Einzigartigkeit: 2,5-Dibrom-4-butylthiazol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine besondere chemische Reaktivität und biologische Eigenschaften verleiht.

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-4-butylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

2,4-Dibromo-4-butylthiazole: Similar in structure but with bromine atoms at different positions.

2-Aminothiazole: Contains an amino group instead of bromine atoms and exhibits different biological activities.

4-Butylthiazole: The parent compound without bromine substitution, used as a starting material for various derivatives.

Uniqueness: 2,5-Dibromo-4-butylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties

Eigenschaften

Molekularformel |

C7H9Br2NS |

|---|---|

Molekulargewicht |

299.03 g/mol |

IUPAC-Name |

2,5-dibromo-4-butyl-1,3-thiazole |

InChI |

InChI=1S/C7H9Br2NS/c1-2-3-4-5-6(8)11-7(9)10-5/h2-4H2,1H3 |

InChI-Schlüssel |

OOFPVHNKGTUFTO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=C(SC(=N1)Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)

![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)

![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)